Z-3-(1-naphthyl)-L-alanine
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Overview
Description
Z-3-(1-naphthyl)-L-alanine is a synthetic amino acid derivative characterized by the presence of a naphthalene ring. This compound has garnered significant attention in various scientific fields due to its unique structural features and versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-3-(1-naphthyl)-L-alanine typically involves the incorporation of a naphthalene ring into the alanine structure. One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Z-3-(1-naphthyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under specific conditions to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Z-3-(1-naphthyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a tool for studying enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of Z-3-(1-naphthyl)-L-alanine involves its interaction with specific molecular targets and pathways. The naphthalene ring provides affinity for enzymes and receptors, allowing the compound to act as a substrate or inhibitor in various biochemical processes. This interaction can modulate enzyme activity, signaling pathways, and metabolic processes .
Comparison with Similar Compounds
Z-3-(1-naphthyl)-D-alanine: A stereoisomer with similar structural features but different biological activity.
Naphthalene derivatives: Compounds with a naphthalene ring but different functional groups.
Uniqueness: Z-3-(1-naphthyl)-L-alanine is unique due to its specific configuration and the presence of the L-alanine moiety, which imparts distinct chemical and biological properties compared to its D-isomer and other naphthalene derivatives .
Properties
IUPAC Name |
3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQEAGTPQSPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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